5-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane

Catalog No.
S2994116
CAS No.
2377035-30-6
M.F
C15H19IO2
M. Wt
358.219
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[...

CAS Number

2377035-30-6

Product Name

5-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane

IUPAC Name

1-(iodomethyl)-5-(phenylmethoxymethyl)-2-oxabicyclo[3.1.1]heptane

Molecular Formula

C15H19IO2

Molecular Weight

358.219

InChI

InChI=1S/C15H19IO2/c16-11-15-9-14(10-15,6-7-18-15)12-17-8-13-4-2-1-3-5-13/h1-5H,6-12H2

InChI Key

OUGSBLRJQLKRJV-UHFFFAOYSA-N

SMILES

C1COC2(CC1(C2)COCC3=CC=CC=C3)CI

solubility

not available

Medicinal Chemistry: Synthesis of Bicyclo[3.1.1]heptan-1-Amines

Specific Scientific Field: Medicinal chemistry involves the design, synthesis, and optimization of chemical compounds for pharmaceutical applications.

Application Summary: Notably, this approach represents the first reported conversion from the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton .

Experimental Procedures:
Results and Outcomes:

Fungus-Derived Bicyclo[3.1.1]heptane Ring Isomers

Specific Scientific Field: Natural product chemistry and organic synthesis.

Experimental Procedures:
Results and Outcomes:

5-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane is a complex organic compound characterized by its unique bicyclic structure and specific substituents. The compound contains a bicyclo[3.1.1]heptane core, which is a fused bicyclic system, along with an iodomethyl group and a benzyloxy methyl group. Its molecular formula is C11H13IOC_{11}H_{13}IO with a molar mass of approximately 238.07 g/mol . The presence of iodine in the structure suggests potential reactivity in nucleophilic substitution reactions, while the benzyloxy group may influence solubility and biological interactions.

The chemical reactivity of 5-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane can be attributed to its functional groups:

  • Nucleophilic Substitution: The iodomethyl group is a good leaving group, making it susceptible to nucleophilic attack, which can lead to various derivatives depending on the nucleophile used.
  • Reduction Reactions: The carbonyl oxygen in the bicyclic structure can undergo reduction, potentially converting it into an alcohol or other functional groups.
  • Esterification: The benzyloxy group can participate in esterification reactions, allowing for the formation of esters with various acids.

The synthesis of 5-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane can be approached through several methods:

  • Starting from Bicyclic Precursors: Utilizing commercially available bicyclo[3.1.1]heptane derivatives, one can introduce the benzyloxy and iodomethyl groups through selective functionalization.
  • Alkylation Reactions: The introduction of the benzyloxy group may be achieved via alkylation reactions using appropriate alkyl halides and bases.
  • Halogenation: The iodomethyl group can be introduced through halogenation reactions involving suitable precursors.

5-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane has potential applications in various fields:

  • Pharmaceuticals: Due to its structural complexity and potential biological activity, it may serve as a lead compound in drug development.
  • Chemical Synthesis: The compound can act as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique structure may find applications in developing novel materials or polymers.

Interaction studies for 5-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane would typically focus on:

  • Protein Binding Assays: To determine how well the compound interacts with biological macromolecules.
  • Receptor Binding Studies: To assess its affinity for specific receptors that could indicate therapeutic potential.
  • Metabolic Stability Tests: To evaluate how the compound is metabolized within biological systems.

Several similar compounds exist that share structural features with 5-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane:

Compound NameStructureUnique Features
2-Oxabicyclo[3.1.0]hexaneStructureLacks iodine but retains the oxabicyclic framework
5-Bromomethyl-2-oxabicyclo[3.1.0]hexaneStructureContains bromine instead of iodine, affecting reactivity
5-Methoxymethyl-2-oxabicyclo[3.1.0]hexaneStructureSubstituted with methoxy group, altering solubility properties

Uniqueness

The uniqueness of 5-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane lies in its combination of an iodomethyl group and a benzyloxy substituent on a bicyclic framework, which may enhance both its reactivity and biological profile compared to other similar compounds.

XLogP3

3.1

Dates

Last modified: 04-14-2024

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